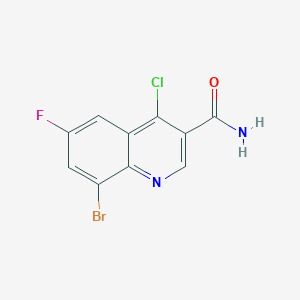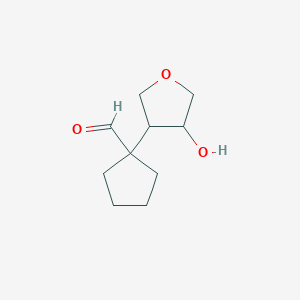
5-(4-Methoxyphenyl)-2-(piperazin-1-YL)-6H-1,3,4-thiadiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methoxyphenyl)-2-(piperazin-1-YL)-6H-1,3,4-thiadiazine is a heterocyclic compound that features a thiadiazine ring fused with a piperazine moiety and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-2-(piperazin-1-YL)-6H-1,3,4-thiadiazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with carbon disulfide and an appropriate amine, followed by cyclization to form the thiadiazine ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-2-(piperazin-1-YL)-6H-1,3,4-thiadiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiadiazine derivatives.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
5-(4-Methoxyphenyl)-2-(piperazin-1-YL)-6H-1,3,4-thiadiazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)-2-(piperazin-1-YL)-6H-1,3,4-thiadiazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-2-(piperazin-1-YL)-5-oxopentanoic acid
- 5-(4-[1-(4-Methoxyphenyl)ethyl]piperazin-1-YL)-5-oxopentanoic acid
Uniqueness
5-(4-Methoxyphenyl)-2-(piperazin-1-YL)-6H-1,3,4-thiadiazine is unique due to its specific ring structure and the presence of both a piperazine and a methoxyphenyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H18N4OS |
|---|---|
Molecular Weight |
290.39 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine |
InChI |
InChI=1S/C14H18N4OS/c1-19-12-4-2-11(3-5-12)13-10-20-14(17-16-13)18-8-6-15-7-9-18/h2-5,15H,6-10H2,1H3 |
InChI Key |
ANJNVOXLTPEWJB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(SC2)N3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



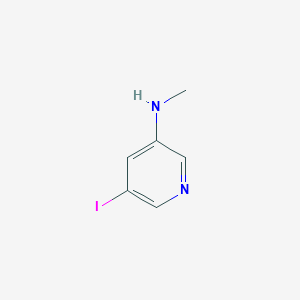
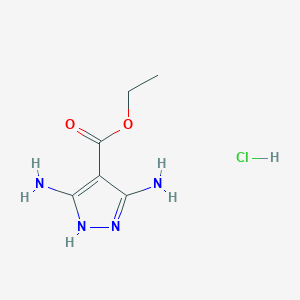
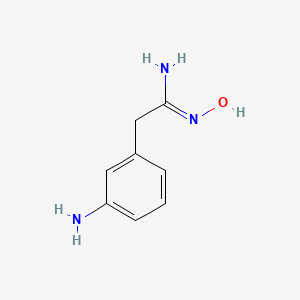
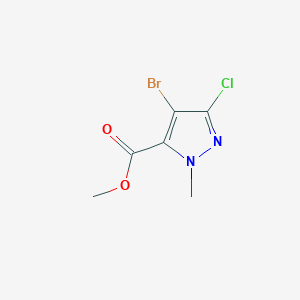
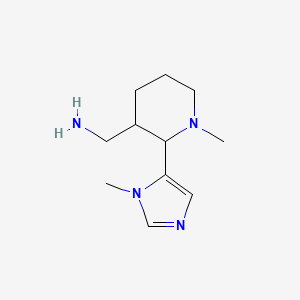
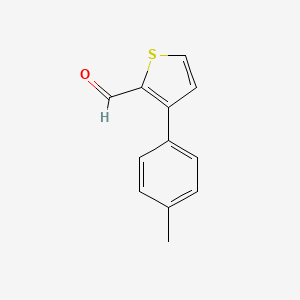
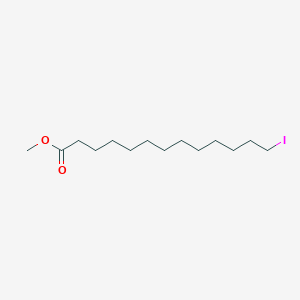
![3-(5-Fluoro-1H-benzo[d]imidazol-1-yl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B15279467.png)
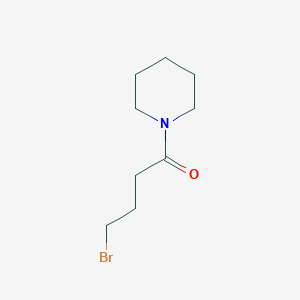
![(S)-5,7-Dihydrospiro[cyclopenta[c]pyridine-6,4'-piperidin]-5-amine](/img/structure/B15279480.png)
